molecular formula C12H13ClN2OS2 B2639263 N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 325730-29-8

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2639263
CAS No.: 325730-29-8
M. Wt: 300.82
InChI Key: YUTBOPAMPWHRDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate”, is represented by the SMILES string CC(C)(C1=CSC(CC([O-])=O)=N1)C. [Na+] . The InChI key for this compound is FWEHHLQBWRQDDN-UHFFFAOYSA-M .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : A method for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones involved the thiation of carboxamides, showcasing the utility of related heterocyclic compounds in synthetic chemistry (Vicentini et al., 1994).
  • Material Properties : Investigation into phenanthroimidazole-based derivatives, including a structure similar to the specified compound, revealed insights into their thermal stability and potential applications in materials science (Skuodis et al., 2021).
  • Antitumor Activity : Research on thiazole derivatives highlighted the antitumor potential of certain compounds, suggesting the relevance of such structures in developing new anticancer agents (Ostapiuk et al., 2017).

Applications in Drug Discovery and Development

  • Malonyl-CoA Decarboxylase Inhibitors : A study on malonyl-CoA decarboxylase inhibitors for treating ischemic heart diseases demonstrates the pharmaceutical applications of compounds with similar structural features (Cheng et al., 2006).
  • Antipsychotic Agents : Evaluation of heterocyclic carboxamides as potential antipsychotic agents illustrates the therapeutic relevance of thiazolyl and thiophene compounds in addressing psychiatric disorders (Norman et al., 1996).

Methodological Advances

  • Synthetic Approaches : Novel synthetic routes for creating thiazole and thiophene derivatives, as described in various studies, contribute to advancements in chemical synthesis techniques relevant to pharmaceutical and material sciences (Atta & Abdel‐Latif, 2021).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS2/c1-12(2,3)8-6-17-11(14-8)15-10(16)7-4-5-9(13)18-7/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTBOPAMPWHRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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